molecular formula C18H20O2 B086173 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one CAS No. 1089-80-1

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Cat. No. B086173
CAS RN: 1089-80-1
M. Wt: 268.3 g/mol
InChI Key: SONVSJYKHAWLHA-RYRKJORJSA-N
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Description

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is a steroid compound of significant interest due to its potential biological activities and applications in biochemical research. Steroidal compounds like this one are pivotal in the development of immunoassays for estrone and estradiol, among other applications, highlighting their importance in both medicinal chemistry and biological studies (Luppa, Birkmayer, & Hauptmann, 1994).

Synthesis Analysis

The synthesis of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one involves complex chemical processes. For instance, the catalytic hydrogenation of certain precursors leads to the formation of analog compounds with significant antiradical activity, demonstrating the intricate steps involved in synthesizing these steroidal compounds (Selivanov, Morozkina, & Shavva, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies employing NMR spectroscopy have established the structural configuration of related compounds in solution, providing insights into their molecular geometry and potential interaction mechanisms with biological targets (Selivanov, Morozkina, & Shavva, 2012).

Chemical Reactions and Properties

Chemical reactions involving 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one are intricate and lead to various derivatives with distinct biological activities. For example, the synthesis of tracer substances from this compound for developing immunoassays showcases its chemical versatility and the potential for creating biologically active derivatives (Luppa, Birkmayer, & Hauptmann, 1994).

Scientific Research Applications

Application 1: Anti-tumor Activity

  • Summary of the Application: 2-Methoxyestradiol has been characterized as having excellent biological properties in terms of anti-tumor activity . It has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives in the anti-tumor field .
  • Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
  • Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .

Application 2: Apoptotic Inducers

  • Summary of the Application: 2-Methoxyestradiol has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives that can induce apoptosis in tumor cells .
  • Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
  • Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .

Application 3: Mitochondrial Pathway Inducers

  • Summary of the Application: 2-Methoxyestradiol has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives that can induce apoptosis in tumor cells through the mitochondrial pathway .
  • Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
  • Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .

properties

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONVSJYKHAWLHA-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447370
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

CAS RN

1089-80-1
Record name 9-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 2
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 3
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 4
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 5
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 6
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Citations

For This Compound
3
Citations
J CHENG, Z LI, H YAN, Z LEI, J YAN, S REN… - Journal of Fuel …, 2023 - Elsevier
In this study, coal tar-based phenolic foam (CPF) was prepared using low-temperature coal tar as raw material to partially replace phenol. The chemical structure, apparent morphology, …
Number of citations: 3 www.sciencedirect.com
S Xu, Y Fa - Acta Microbiologica Sinica, 1990
Number of citations: 1
C Jin-yuan, LI Zhan-ku, YAN Hong-lei… - 燃料化学学报(中 …, 2023 - rlhxxb.sxicc.ac.cn
: 本研究以低温煤焦油为原料, 部分替代石油基苯酚制备煤焦油基酚醛泡沫(CPF), 对CPFs 的化学结构, 表观形貌, 压缩强度, 粉化率, 热稳定性, 阻燃性能和隔热性能进行了表征. 结果表明, CPFs …
Number of citations: 2 rlhxxb.sxicc.ac.cn

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